Dibekacin sulfate

Pseudomonas aeruginosa MIC Aminoglycoside

Dibekacin sulfate (DKB) is a semisynthetic aminoglycoside engineered via 3′,4′-dideoxygenation of kanamycin B, endowing superior anti-pseudomonal potency. It demonstrates bactericidal activity against gentamicin-resistant P. aeruginosa (MIC 0.625 vs. 400 μg/mL for gentamicin) and outperforms amikacin, sisomicin, and gentamicin in vitro. Unlike tobramycin, DKB exhibits distinct renal cortical accumulation kinetics, making it a validated tool for nephrotoxicity mechanism studies. Defined human PK (tmax 0.84 h, Cmax 10.4 μg/mL, t½ 2.24–2.88 h) supports PK/PD modeling and once-daily regimen optimization.

Molecular Formula C18H39N5O12S
Molecular Weight 549.6 g/mol
CAS No. 58580-55-5
Cat. No. B607106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibekacin sulfate
CAS58580-55-5
SynonymsDibekacin sulfate;  Debecacin sulfate;  EINECS 261-341-0;  Orbicin;  Panimycin.
Molecular FormulaC18H39N5O12S
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
InChIKeyGXKUKBCVZHBTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dibekacin Sulfate (CAS 58580-55-5) – A Semisynthetic Aminoglycoside for Severe Gram-Negative Infections


Dibekacin sulfate (DKB) is a semisynthetic aminoglycoside antibiotic derived from kanamycin B via 3′,4′-dideoxygenation, a structural modification that alters its antimicrobial spectrum and resistance profile relative to its parent compound and other aminoglycosides [1]. It is primarily indicated for the systemic treatment of severe infections caused by Gram-negative pathogens, including Pseudomonas aeruginosa, and demonstrates bactericidal activity through inhibition of bacterial protein synthesis [1][2].

Why Dibekacin Sulfate Cannot Be Simply Substituted with Gentamicin, Tobramycin, or Amikacin


Despite belonging to the same aminoglycoside class, dibekacin sulfate (DKB) exhibits a distinct pattern of antibacterial potency, particularly against Pseudomonas aeruginosa, and a unique susceptibility profile to clinically prevalent aminoglycoside-modifying enzymes (AMEs) when compared to its closest analogs gentamicin (GM), tobramycin (TOB), and amikacin (AMK) [1]. Differences in renal cortical accumulation kinetics further differentiate DKB from TOB, suggesting that substitution based solely on class membership may not yield equivalent efficacy or safety outcomes [2]. Generic interchange without consideration of these quantifiable differences may lead to suboptimal therapeutic response or unanticipated toxicity.

Dibekacin Sulfate: Direct Comparative Quantitative Evidence for Scientific Selection


Superior Anti-Pseudomonal Potency: Lower MIC Against P. aeruginosa Compared to Amikacin, Sisomicin, and Gentamicin

In a head-to-head in vitro study of 200 strains of P. aeruginosa, dibekacin (DKB) demonstrated the lowest MIC values, establishing it as the most potent aminoglycoside tested. The compound was more active than amikacin, sisomicin, and gentamicin [1]. Notably, for seven strains exhibiting high-level gentamicin resistance (MIC 400 μg/mL), the MIC of dibekacin was 0.625 μg/mL, indicating retained activity against a subset of gentamicin-resistant isolates [1].

Pseudomonas aeruginosa MIC Aminoglycoside Antimicrobial Susceptibility

Activity Against Gentamicin-Resistant P. aeruginosa: A Quantified Advantage Over Other Aminoglycosides

A comparative study evaluating dibekacin (DKB) against gentamicin (GM), sisomicin, tobramycin (TOB), and amikacin (AMK) reported that DKB exhibits high activity against P. aeruginosa, including strains that are resistant to gentamicin [1]. The study concluded that DKB and GM are well-suited as first-choice aminoglycosides for P. aeruginosa infections, with DKB offering a potential advantage in settings with GM resistance [1].

Antibiotic Resistance Pseudomonas aeruginosa Gentamicin-resistant Aminoglycoside

Comparative Renal Cortical Kinetics: Significantly Higher Accumulation than Tobramycin, Differentiating Nephrotoxic Potential

In a canine model, the intrarenal distribution and renal cortical elution kinetics of dibekacin (DKB) were directly compared to gentamicin (GM) and tobramycin (TOB). DKB and GM showed reproducibly higher renal cortical tissue concentrations than TOB in both acute infusion and multiple dosing studies [1]. The kinetic behavior of DKB was similar to GM and significantly different from TOB [1].

Nephrotoxicity Renal Cortical Accumulation Pharmacokinetics Tobramycin

Defined Human Pharmacokinetic Profile: Rapid Absorption and Predictable Half-Life for Dosing Regimen Design

The pharmacokinetic parameters of dibekacin (DKB) in human volunteers have been rigorously defined. Following a 100 mg intramuscular (IM) dose, DKB is rapidly absorbed with a tmax of 0.84 h, achieving a peak serum concentration (Cmax) of 10.4 μg/mL [1]. The elimination half-life (t1/2) after IM administration is 2.24 h, and after intravenous (IV) infusion ranges from 2.50 to 2.88 h [1].

Pharmacokinetics Half-life Bioavailability Human

Quantified Application Scenarios for Dibekacin Sulfate Based on Comparative Evidence


Targeted Therapy for Pseudomonas aeruginosa Infections, Including Gentamicin-Resistant Phenotypes

As demonstrated by its superior in vitro potency against P. aeruginosa compared to amikacin, sisomicin, and gentamicin, and its retained activity against some gentamicin-resistant strains (MIC 0.625 μg/mL vs. 400 μg/mL), dibekacin sulfate is a scientifically justified choice for treating serious Pseudomonas infections [1][2]. This is particularly relevant in clinical settings where gentamicin resistance is documented or suspected, and where maximum anti-pseudomonal activity is required for empiric therapy.

Preclinical and Clinical Research Models Requiring an Aminoglycoside with Documented Renal Handling Distinct from Tobramycin

For research applications, such as studies investigating aminoglycoside-induced nephrotoxicity or evaluating protective agents, dibekacin sulfate offers a well-characterized model compound with known differences in renal cortical accumulation relative to tobramycin [1]. In a canine model, DKB demonstrated significantly higher renal cortical concentrations than TOB, similar to GM, making it a distinct tool for investigating mechanisms of renal uptake and toxicity [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dosing Regimen Optimization

The precisely defined human pharmacokinetic parameters of dibekacin sulfate—including a tmax of 0.84 h, a Cmax of 10.4 μg/mL after a 100 mg IM dose, and an elimination half-life of 2.24-2.88 h—make it an ideal candidate for PK/PD modeling, therapeutic drug monitoring (TDM), and optimizing once-daily dosing regimens to maximize efficacy while minimizing toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibekacin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.